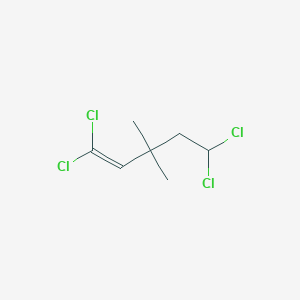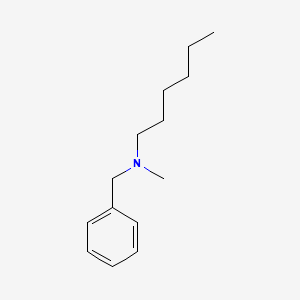![molecular formula C11H25NPbS2 B14407560 Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- CAS No. 86167-36-4](/img/structure/B14407560.png)
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of lead (Pb) in its molecular structure, combined with diethylamino, thioxomethyl, and triethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- typically involves the reaction of lead-based precursors with diethylamino and thioxomethyl reagents under controlled conditions. One common method involves the use of lead (II) nitrate and sodium borohydride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and the implementation of safety measures to handle the toxic nature of lead compounds. The process may also involve purification steps to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of lead.
Substitution: The diethylamino and thioxomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and toxicity.
Medicine: Research is conducted to explore its potential use in medical imaging and as a therapeutic agent, although its toxicity poses significant challenges.
Wirkmechanismus
The mechanism of action of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- involves its interaction with molecular targets in biological systems. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen atoms in biological molecules is a key factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, [[(diethylamino)thioxomethyl]thio]triethyl-: Similar in structure but contains tin (Sn) instead of lead (Pb).
Methane, Silane, Germane: These are group 14 hydrides with similar tetrahedral structures but contain carbon ©, silicon (Si), and germanium (Ge) respectively.
Uniqueness
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners. The lead atom’s larger size and higher atomic number result in different reactivity and stability profiles, making this compound particularly interesting for specialized applications.
Eigenschaften
CAS-Nummer |
86167-36-4 |
|---|---|
Molekularformel |
C11H25NPbS2 |
Molekulargewicht |
442 g/mol |
IUPAC-Name |
triethylplumbyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C2H5.Pb/c1-3-6(4-2)5(7)8;3*1-2;/h3-4H2,1-2H3,(H,7,8);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
UIZVLGLAZBOVTK-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=S)S[Pb](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

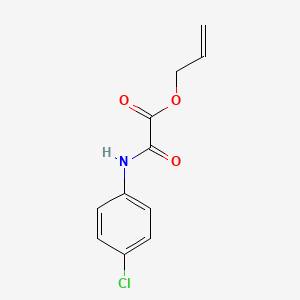
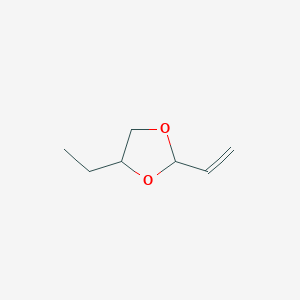
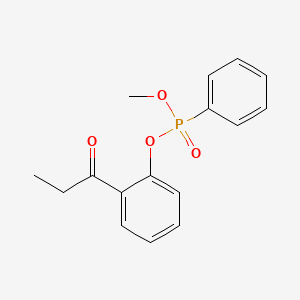
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
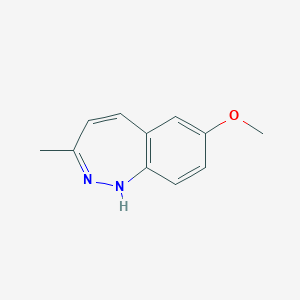


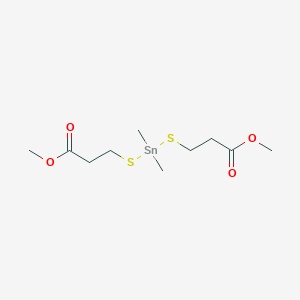
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
